molecular formula C6H4ClF3N2O2 B13321086 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13321086
M. Wt: 228.55 g/mol
InChI Key: FJTMCCASIXIPFF-UHFFFAOYSA-N
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Description

5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 5th position, a trifluoroethyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic synthesis. One common method involves the reaction of 5-chloropyrazole with 2,2,2-trifluoroethyl bromide under basic conditions to introduce the trifluoroethyl group. This is followed by carboxylation at the 4th position using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as pyrazole-4-carboxylates.

    Reduction: Reduced forms like pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the chloro group can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.

    5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H4ClF3N2O2

Molecular Weight

228.55 g/mol

IUPAC Name

5-chloro-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H4ClF3N2O2/c7-4-3(5(13)14)1-11-12(4)2-6(8,9)10/h1H,2H2,(H,13,14)

InChI Key

FJTMCCASIXIPFF-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C(=O)O)Cl)CC(F)(F)F

Origin of Product

United States

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